molecular formula C14H17NO3S2 B2814632 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide CAS No. 2034604-39-0

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide

Cat. No. B2814632
CAS RN: 2034604-39-0
M. Wt: 311.41
InChI Key: QFKHRQIGGWJKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . It’s an important structure in medicinal chemistry, with derivatives showing a wide range of therapeutic properties .


Synthesis Analysis

Benzo[b]thiophene derivatives can be synthesized using various methods, including coupling reactions and electrophilic cyclization reactions . Other synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Molecular Structure Analysis

The benzo[b]thiophene structure is a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can participate in various chemical reactions. For example, they can undergo coupling reactions and electrophilic cyclization reactions .


Physical And Chemical Properties Analysis

Thiophene, a component of your compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Potential

One intriguing application of sulfur-containing heterocyclic analogs, similar to the structure of interest, is in cancer research. A study focusing on hydroxyl-containing benzo[b]thiophene analogs demonstrated selectivity towards laryngeal cancer cells, highlighting their potential as anticancer agents. These compounds were shown to enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis in cancer cells. Moreover, molecular docking studies predicted strong interactions with specific proteins, suggesting their utility in combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).

Organic Synthesis and Material Science

The compound might also be relevant in the field of organic synthesis and material science. Research demonstrates the utility of benzo[b]thiophene derivatives in the synthesis of [1]benzothieno[2,3-b]quinolines, showcasing the versatility of these compounds in constructing complex heterocyclic structures without the need for transition metals (Nowacki & Wojciechowski, 2017). Additionally, the development of benzo[b]thiophene derivatives for the design of conjugated polymers indicates their significance in creating advanced materials for electronic applications (Kobilka et al., 2012).

Antimicrobial Activities

Compounds with a benzo[b]thiophene backbone have been studied for their antimicrobial properties as well. Novel thiourea, hydrazine, fused pyrimidine, and anilinobenzoazole derivatives containing sulfonamido moieties derived from benzo[b]thiophenes demonstrated significant antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2002).

Drug Discovery and Development

Further research into 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides, closely related to the compound of interest, has revealed their potential as cyclin-dependent kinase 5 inhibitors. These findings open new avenues for drug discovery, especially in targeting diseases associated with CDK5 dysregulation (Malmström et al., 2012).

Advanced Organic Synthesis Techniques

The exploration of palladium-catalyzed arylative cyclization of o-(1-alkynyl)thioanisoles resulting in the efficient formation of 3-arylated benzo[b]thiophenes further demonstrates the chemical utility of such compounds in synthetic organic chemistry, offering a pathway to novel structures that could have wide-ranging applications (Yamauchi et al., 2016).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzo[b]thiophene derivatives are known to exhibit various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Thiophene derivatives, including benzo[b]thiophene derivatives, are a significant area of research in medicinal chemistry. They are being investigated for their potential therapeutic properties and are being used as lead compounds for further structural optimization .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-14(16,9-15-20(17,18)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,15-16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKHRQIGGWJKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1CC1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.